

# 5-(Trifluoromethoxy)isatin CAS number and molecular weight.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(Trifluoromethoxy)isatin

Cat. No.: B062976

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An In-depth Technical Guide to **5-(Trifluoromethoxy)isatin**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-(Trifluoromethoxy)isatin**, a key heterocyclic building block in medicinal chemistry. It covers its fundamental properties, detailed synthetic protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.

## Core Compound Data

**5-(Trifluoromethoxy)isatin** is a fluorinated derivative of isatin, an indole dione. The introduction of the trifluoromethoxy group at the 5-position significantly influences its chemical reactivity and biological activity, making it a valuable precursor in drug discovery programs.

Property	Value
CAS Number	169037-23-4
Molecular Formula	C <sub>9</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>3</sub>
Molecular Weight	231.13 g/mol
IUPAC Name	5-(Trifluoromethoxy)-1H-indole-2,3-dione
Appearance	Orange to brown crystalline powder
Melting Point	170-172 °C

## Synthesis of 5-(Trifluoromethoxy)isatin

The primary synthetic route to **5-(Trifluoromethoxy)isatin** is through the Sandmeyer isatin synthesis, a robust and widely used method for preparing isatin and its derivatives from anilines.

### Experimental Protocol: Sandmeyer Isatin Synthesis

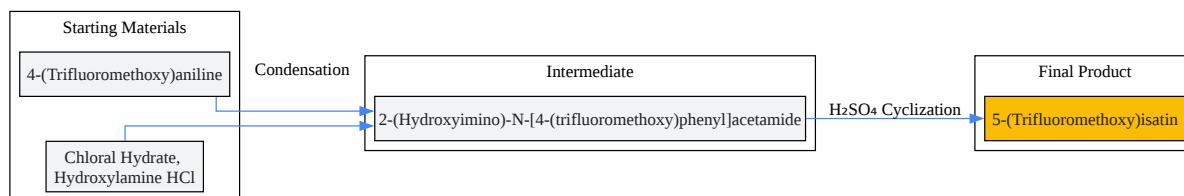
This two-step process begins with the formation of an isonitrosoacetanilide intermediate from 4-(trifluoromethoxy)aniline, followed by acid-catalyzed cyclization.

#### Step 1: Synthesis of 2-(Hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide

- In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) in water.
- Add a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in water containing hydrochloric acid.
- To this mixture, add a solution of hydroxylamine hydrochloride (2.2 equivalents) in water.
- Heat the reaction mixture to reflux for a short period (typically 10-30 minutes) to facilitate the formation of the isonitrosoacetanilide intermediate.
- Cool the mixture, which will cause the intermediate to precipitate.
- Collect the solid by filtration, wash with cold water, and dry.

## Step 2: Cyclization to **5-(Trifluoromethoxy)isatin**

- Carefully add the dried 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide intermediate to an excess of concentrated sulfuric acid at a controlled temperature (e.g., 60-80°C).
- Stir the mixture until the cyclization is complete, as monitored by thin-layer chromatography (TLC).
- Pour the reaction mixture onto crushed ice to precipitate the crude **5-(Trifluoromethoxy)isatin**.
- Collect the orange-brown solid by filtration, wash thoroughly with water to remove excess acid, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.



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Synthetic workflow for **5-(Trifluoromethoxy)isatin**.

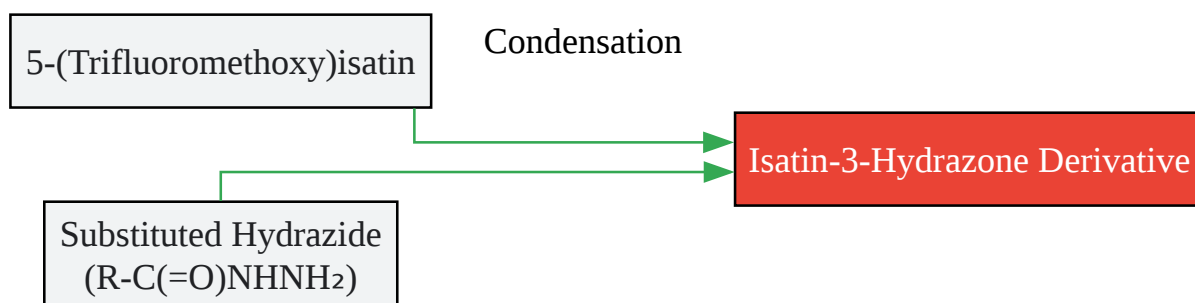
## Applications in Drug Discovery: Synthesis of Bioactive Derivatives

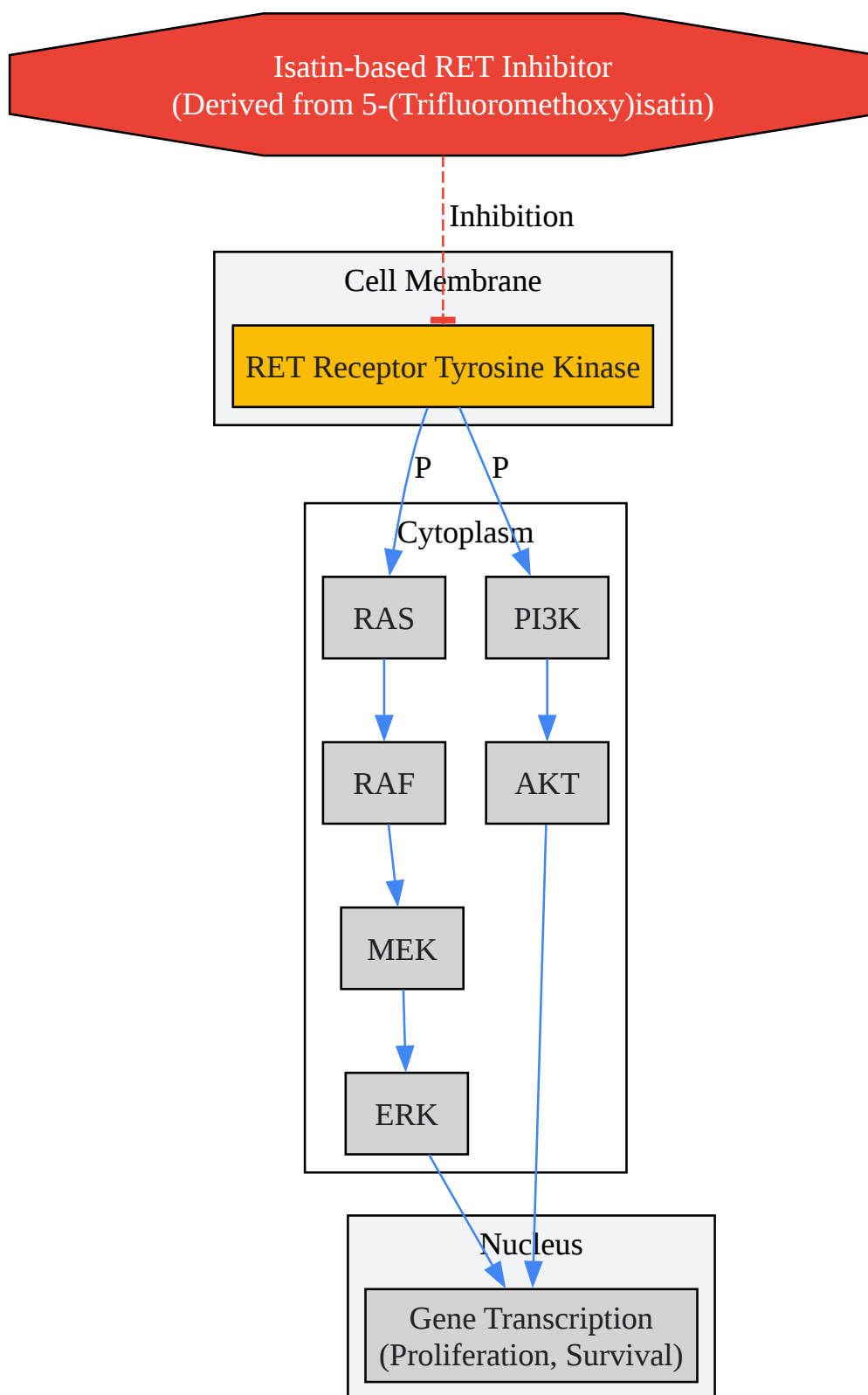
The reactive C3-carbonyl group of **5-(Trifluoromethoxy)isatin** makes it an ideal starting point for the synthesis of a diverse range of heterocyclic compounds, particularly kinase inhibitors.

## Experimental Protocol: Synthesis of Isatin-3-Hydrazone Derivatives

Isatin-3-hydrazones are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors. The general procedure involves a condensation reaction.

- Suspend **5-(Trifluoromethoxy)isatin** (1.0 equivalent) in a suitable solvent, such as ethanol.
- Add a few drops of a catalytic amount of glacial acetic acid.
- Add the desired substituted hydrazide (e.g., a benzoylhydrazide or a heterocyclic hydrazide) (1.0 equivalent) to the suspension.
- Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
- Collect the solid product by filtration, wash with cold ethanol, and dry.
- Further purification can be achieved by recrystallization.





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